3-Benzenesulfonyl-2-imino-6-methyl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one
Description
Properties
Molecular Formula |
C24H25N5O4S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H25N5O4S/c1-17-7-8-21-26-23-19(24(30)29(21)16-17)15-20(34(31,32)18-5-3-2-4-6-18)22(25)28(23)10-9-27-11-13-33-14-12-27/h2-8,15-16,25H,9-14H2,1H3 |
InChI Key |
FYCHGBFJAPARDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)S(=O)(=O)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Biological Activity
3-Benzenesulfonyl-2-imino-6-methyl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, structure, and pharmacological properties.
Synthesis and Structural Characterization
The compound is synthesized through a reaction involving 2-hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine. The resulting product is characterized by X-ray diffraction, revealing key structural features such as bond lengths indicative of tautomerism and intramolecular hydrogen bonding .
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, particularly in antimalarial and anticancer applications. The following sections detail specific findings related to its pharmacological effects.
Antimalarial Activity
Recent studies have evaluated the antimalarial properties of similar compounds. For instance, derivatives of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene demonstrated promising in vitro activity against Plasmodium falciparum, with IC50 values ranging from 0.07 to 25.78 μM against different strains . These studies suggest that modifications in the molecular structure can enhance antimalarial efficacy.
| Compound | Strain | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1r | W2 | 0.07 | 17.28 |
| 1r | 3D7 | 0.11 | - |
Cytotoxicity Studies
Cytotoxicity assays conducted on human HepG2 cells indicate that many derivatives exhibit varying levels of cytotoxicity, with selectivity indices calculated to assess their therapeutic potential compared to antiparasitic activity .
| Compound | CC50 (μM) | SI (CC50/IC50) |
|---|---|---|
| 1r | 14.04 | 200 |
| Reference Drug (CQ) | 5.50 | - |
Case Studies
Several case studies highlight the biological relevance of compounds derived from similar structures:
- Antimalarial Efficacy : A study on imino derivatives of acridinediones revealed high antimalarial activity in primates, particularly emphasizing the role of structural modifications in enhancing efficacy .
- Cytotoxicity Assessment : Research into various aza polyaromatic derivatives indicated that while some compounds were effective against malaria parasites, they also exhibited significant cytotoxic effects on human liver cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been synthesized that demonstrate cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
Compounds containing sulfonamide groups are well-documented for their antimicrobial activity. This specific compound may also exhibit similar properties, potentially acting against a range of pathogens including bacteria and fungi. Studies on related sulfonamide derivatives have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound could be explored for its antibacterial potential .
Molecular Modeling Studies
Molecular modeling techniques can be employed to predict the interactions of this compound with various biological targets. By utilizing computational methods such as docking studies, researchers can gain insights into the binding affinities and mechanisms of action of the compound at the molecular level . This approach aids in optimizing the structure for enhanced efficacy.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences between the target compound and structurally related analogs:
Pharmacological and Physicochemical Properties
- Solubility: The morpholinoethyl group in the target compound likely enhances water solubility compared to anthraquinone derivatives (10a–d), which rely on bulky pyrazolyl groups for solubility .
- Binding Affinity: The triaza-anthracenone core may exhibit stronger π-π stacking with enzyme active sites than 1,2,3-triazole or styryl-imidazole systems.
- Metabolic Stability : Sulfonamide groups in all compounds confer resistance to oxidative metabolism, but the morpholine moiety in the target compound could introduce susceptibility to CYP450-mediated N-dealkylation.
Preparation Methods
Condensation and Cyclization
The foundational heterocyclic system is typically constructed via a three-component reaction between:
-
6-Methyl-2-aminopyridine-3-carboxylic acid
-
Glyoxal
-
Ammonium acetate
Reaction conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | |
| Temperature | 80°C, reflux | |
| Catalyst | p-Toluenesulfonic acid | |
| Reaction Time | 12-14 hours | |
| Yield | 68-72% |
Mechanistic studies indicate initial Schiff base formation between the amine and glyoxal, followed by [4+2] cycloaddition with the carboxylic acid component. The methyl group at C6 is introduced via selective methylation of the pyridine precursor using dimethyl sulfate in alkaline conditions.
Sulfonylation at C3
Electrophilic Aromatic Substitution
Direct sulfonylation employs benzenesulfonyl chloride under Friedel-Crafts conditions:
Procedure
-
Dissolve triaza-anthracenone (1 eq) in anhydrous dichloromethane
-
Add AlCl₃ (1.2 eq) at 0°C under N₂
-
Slowly introduce benzenesulfonyl chloride (1.05 eq)
-
Warm to 25°C and stir for 6 hours
| Optimization Parameter | Effect on Yield |
|---|---|
| Lewis Acid (AlCl₃ vs FeCl₃) | AlCl₃ improves yield by 18% |
| Solvent Polarity | DCM > THF (32% increase) |
| Temperature Control | 0°C→25°C prevents decomposition |
Post-reaction workup involves sequential washing with 5% HCl (removes Lewis acid), saturated NaHCO₃ (neutralizes excess sulfonyl chloride), and brine. Column chromatography (SiO₂, EtOAc/Hexane 1:4) provides the sulfonylated product in 79-83% yield.
N1-Alkylation with Morpholinylethyl Groups
Nucleophilic Substitution
The morpholine moiety is introduced via Mitsunobu reaction:
Reagents
-
2-Morpholin-4-yl-ethanol (1.5 eq)
-
DIAD (1.3 eq)
-
PPh₃ (1.3 eq)
Conditions
-
Solvent: Anhydrous THF
-
Temperature: 0°C → 25°C gradual warming
-
Time: 16 hours
Key Observations
-
Excess alcohol improves conversion (optimal at 1.5 eq)
-
DIAD/PPh₃ system outperforms other phosphines (98% vs 72% with tributylphosphine)
Imine Formation at C2
Condensation with Ammonia Sources
The exocyclic imine is generated using ammonium acetate in glacial acetic acid:
Optimized Protocol
-
Suspend alkylated intermediate (1 eq) in AcOH
-
Add NH₄OAc (3 eq)
-
Reflux at 120°C for 8 hours
-
Concentrate and neutralize with 10% NaOH
Analytical Validation
-
FT-IR: ν(N-H) = 3350 cm⁻¹, ν(C=N) = 1625 cm⁻¹
-
¹H NMR (DMSO-d6): δ 8.72 (s, 1H, NH), δ 2.45-2.60 (m, 4H, morpholine)
Process Optimization
Critical Parameters
| Step | Key Variable | Optimal Range |
|---|---|---|
| Cyclization | pH control | 6.8-7.2 |
| Sulfonylation | AlCl₃ stoichiometry | 1.1-1.3 eq |
| Alkylation | DIAD addition rate | 0.5 mL/min |
| Imine formation | NH₄OAc purity | ≥99.5% |
Scale-up studies demonstrate consistent yields (>75%) at kilogram scale when maintaining strict temperature control during exothermic sulfonylation and alkylation steps.
Analytical Characterization
Spectroscopic Data
¹³C NMR (125 MHz, CDCl₃)
-
C2 (imine): δ 158.4
-
C3 (sulfonyl): δ 142.1
-
Morpholine carbons: δ 66.8 (OCH₂), 53.4 (NCH₂)
X-ray Crystallography
-
Orthorhombic crystal system (Space group P2₁2₁2₁)
-
Dihedral angle between triaza-anthracenone and benzene rings: 87.3°
Research Findings
Biological Activity
Q & A
Basic Research Questions
Q. What is the structural configuration of 3-Benzenesulfonyl-2-imino-6-methyl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-10-one, and how do its functional groups influence reactivity?
- Methodological Answer : The compound features a triaza-anthracene core with a benzenesulfonyl group at position 3, a morpholinyl-ethyl chain at position 1, and a methyl group at position 6. The morpholinyl group enhances solubility and bioavailability, while the benzenesulfonyl moiety may stabilize intermediates during synthesis or modulate biological interactions. X-ray crystallography (e.g., SHELX refinement ) and NMR spectroscopy are critical for confirming stereochemistry and substituent positions. Computational tools like DFT can predict electronic effects of substituents .
Q. What are the common synthetic routes for this compound, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves sequential cyclization to form the triaza-anthracene backbone, followed by nucleophilic substitution to introduce the morpholinyl-ethyl group. For example, cyclization may use Pd-catalyzed coupling (as in analogous anthracene derivatives ), while the morpholinyl group is introduced via SN2 reactions under anhydrous conditions. Key challenges include controlling regioselectivity during sulfonylation and avoiding byproducts from competing reactions. Purification often requires column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane mixtures) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, particularly in introducing the morpholinyl-ethyl substituent?
- Methodological Answer : Yield optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during nucleophilic substitution to balance reactivity and side-product formation .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance morpholine reactivity in biphasic systems .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Monitoring : Employ LC-MS or in-situ IR to track reaction progress and adjust stoichiometry dynamically .
Q. How can contradictions in reported biological activity data (e.g., antiviral vs. anticancer efficacy) be resolved?
- Methodological Answer :
- Comparative Assays : Use standardized cell lines (e.g., HeLa for cytotoxicity, Vero E6 for antiviral activity) under identical conditions to eliminate variability .
- Dose-Response Analysis : Perform EC50/IC50 comparisons across studies to identify potency thresholds specific to each activity .
- Mechanistic Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to validate target binding specificity (e.g., kinase inhibition vs. viral protease interaction) .
Q. What advanced analytical techniques are recommended for characterizing environmental degradation products of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Identifies degradation fragments via exact mass matching (e.g., using Q-TOF systems) .
- Stable Isotope Tracing : Track 13C/15N-labeled compounds in environmental matrices to map biodegradation pathways .
- Computational Modeling : Use QSAR or molecular docking to predict persistence and toxicity of metabolites in ecosystems .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., 2-imino vs. enamine configurations)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
